N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O~1~-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE is a complex organic compound that features a pyrazole ring and a nitrobenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O1-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE typically involves multiple steps. One common route starts with the preparation of 1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. This intermediate is then reacted with 4-nitrobenzohydroxamic acid under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
O~1~-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O~1~-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of O1-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of the target compound.
4-Nitrobenzohydroxamic acid: Another precursor used in the synthesis.
1-Methyl-1H-pyrazole-4-carboxamide: A structurally similar compound with different functional groups.
Uniqueness
O~1~-[(1-METHYL-1H-PYRAZOL-4-YL)CARBONYL]-4-NITRO-1-BENZENECARBOHYDROXIMAMIDE is unique due to its combination of a pyrazole ring and a nitrobenzene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C12H11N5O4 |
---|---|
Molekulargewicht |
289.25 g/mol |
IUPAC-Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H11N5O4/c1-16-7-9(6-14-16)12(18)21-15-11(13)8-2-4-10(5-3-8)17(19)20/h2-7H,1H3,(H2,13,15) |
InChI-Schlüssel |
XFMLVAVWVXZAFN-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C=C(C=N1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Kanonische SMILES |
CN1C=C(C=N1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.